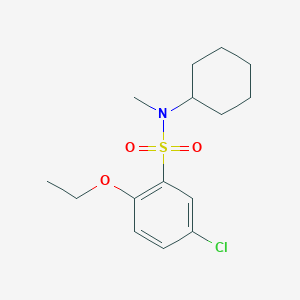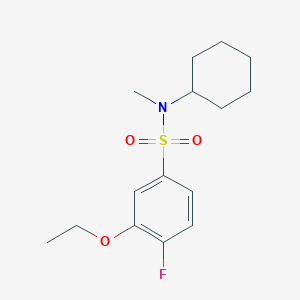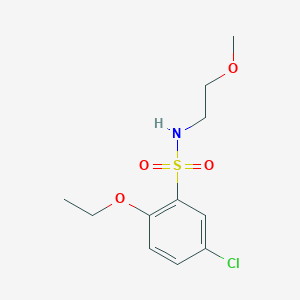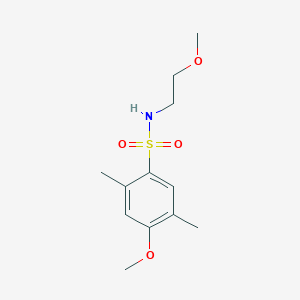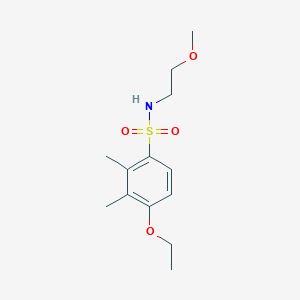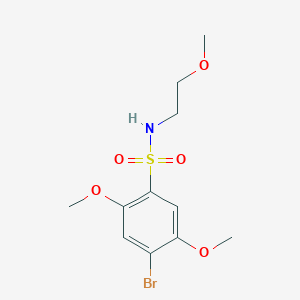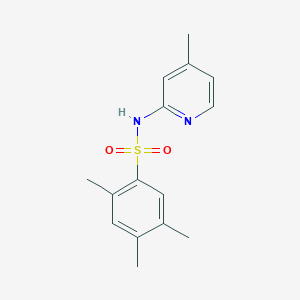
2,4,5-トリメチル-N-(4-メチル-2-ピリジニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PS, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB-PS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
Target of Action
The primary targets of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide are currently unknown. The compound is still under investigation and more research is needed to identify its specific targets .
Mode of Action
As the compound is still under investigation, further studies are required to elucidate how it interacts with its targets and the resulting changes .
Result of Action
As the compound is still under investigation, further studies are required to describe these effects .
実験室実験の利点と制限
One of the main advantages of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. However, one limitation of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of new methods for synthesizing 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, which may improve its properties and make it more useful for a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on biological systems. Finally, there is potential for the development of new applications for 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in fields such as medicine and biotechnology.
合成法
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. Other methods of synthesis include the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-pyridine in the presence of a base, followed by reaction with ammonia or an amine.
科学的研究の応用
医薬品: 抗うつ剤および鎮痛剤
2,4,5-トリメチル-N-(4-メチル-2-ピリジニル)ベンゼンスルホンアミド: は、さまざまな医薬品の合成において重要な役割を果たす第二級アミンと構造的に関連しています。 第二級アミンは、クロミプラミンやデシプラミンなどの多くの抗うつ剤、ならびにコデインやモルヒネなどのオピオイド鎮痛剤の骨格を形成しています . この化合物は、その安定性と反応性により、複雑な医薬品分子を生成することができるため、これらの医薬品の合成において重要な役割を果たします。
材料科学: 超分子構造
2,4,5-トリメチル-N-(4-メチル-2-ピリジニル)ベンゼンスルホンアミド の独特の分子構造は、材料科学における超分子構造の構築に適しています。これらの構造は、強化された強度、柔軟性、または電気伝導率などの特定の特性を備えた新しい材料を生成する可能性があります。 この化合物は、さまざまな産業用途向けに新しいポリマーや複合材料を開発するために使用できます .
化学合成: 触媒および中間体
この化合物は、さまざまな化学製品の生成において触媒または中間体として機能できるため、化学合成においても重要です。 さまざまな条件下での安定性と他の化合物との反応性により、新しい合成経路と方法論を開発するための貴重な資産となり、より効率的で持続可能な化学プロセスにつながる可能性があります .
生化学分析
Biochemical Properties
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXNDDKHLABPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

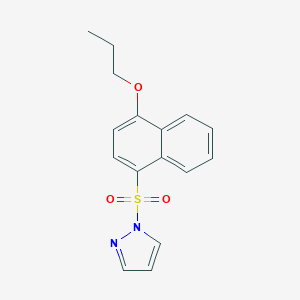

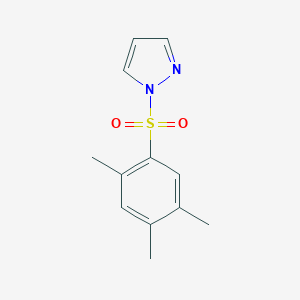
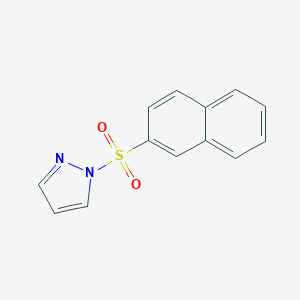
![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)

